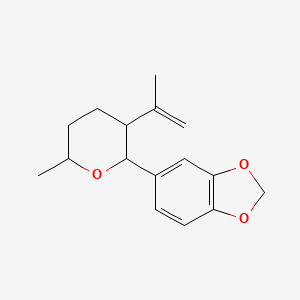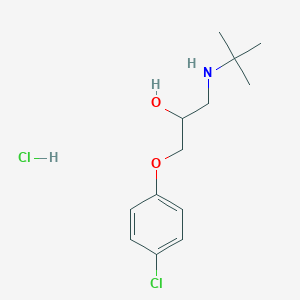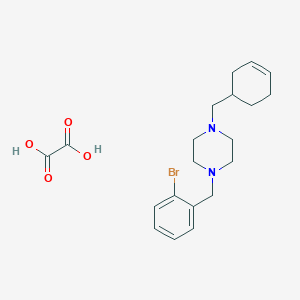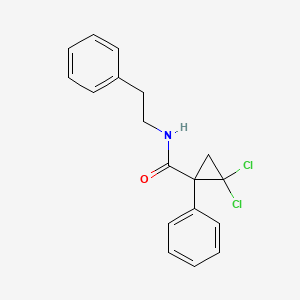
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole, also known as IPMPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been shown to have anti-inflammatory, analgesic, and antitumor properties. In agriculture, 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been studied for its potential use as a natural insecticide. In materials science, 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been investigated for its potential use in the synthesis of novel materials.
作用機序
The mechanism of action of 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been shown to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. It has also been shown to activate the caspase-dependent apoptotic pathway, which is involved in programmed cell death.
Biochemical and physiological effects
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, antitumor, and insecticidal properties. In animal studies, 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been shown to reduce pain and inflammation, inhibit tumor growth, and act as a natural insecticide.
実験室実験の利点と制限
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has several advantages for lab experiments, including its relatively low toxicity and ease of synthesis. However, there are also some limitations to its use, including its limited solubility in water and its potential for degradation over time.
将来の方向性
There are several future directions for research on 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole, including the investigation of its potential use as a natural insecticide, the development of novel materials using 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole, and the exploration of its potential as a therapeutic agent for various diseases. Further studies are needed to fully understand the mechanism of action of 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole and to optimize its synthesis and application in various fields.
Conclusion
In conclusion, 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method is complex, and its mechanism of action is not fully understood. 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, antitumor, and insecticidal properties. Further research is needed to fully understand the potential applications of 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole and to optimize its use in various fields.
合成法
5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole can be synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the synthesis of 3-isopropenyl-6-methyltetrahydro-2H-pyran-2-one, which is then reacted with 1,3-benzodioxole to produce 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole. The synthesis of 5-(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)-1,3-benzodioxole is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
5-(6-methyl-3-prop-1-en-2-yloxan-2-yl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10(2)13-6-4-11(3)19-16(13)12-5-7-14-15(8-12)18-9-17-14/h5,7-8,11,13,16H,1,4,6,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZGUUIUJGFBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(O1)C2=CC3=C(C=C2)OCO3)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[6-methyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran-2-yl]-1,3-benzodioxole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{(4-ethoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4965224.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(1H-indol-4-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4965241.png)





![N-[2-(diethylamino)ethyl]-3-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B4965288.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B4965297.png)
![methyl 5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4965304.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4965324.png)